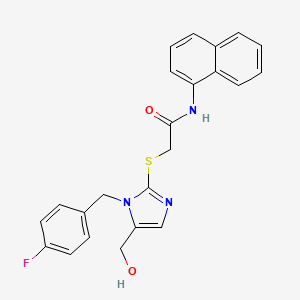

2-((1-(4-fluorobenzyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N-(naphthalen-1-yl)acetamide

Description

Properties

IUPAC Name |

2-[1-[(4-fluorophenyl)methyl]-5-(hydroxymethyl)imidazol-2-yl]sulfanyl-N-naphthalen-1-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20FN3O2S/c24-18-10-8-16(9-11-18)13-27-19(14-28)12-25-23(27)30-15-22(29)26-21-7-3-5-17-4-1-2-6-20(17)21/h1-12,28H,13-15H2,(H,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQONKPYWYPEWBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2NC(=O)CSC3=NC=C(N3CC4=CC=C(C=C4)F)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20FN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((1-(4-fluorobenzyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N-(naphthalen-1-yl)acetamide is a synthetic organic molecule characterized by its complex structure, which includes an imidazole ring, a hydroxymethyl group, and a fluorobenzyl moiety. This unique composition suggests potential biological activities, particularly in pharmacological contexts.

- Molecular Formula : C₁₈H₁₈FN₃OS

- Molecular Weight : Approximately 363.4 g/mol

- CAS Number : 899999-75-8

Biological Activity Overview

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. Compounds with similar structural features have been reported to exhibit a range of pharmacological effects, including:

- Anticancer Activity : Some derivatives have shown significant cytotoxic effects against various cancer cell lines.

- Antimicrobial Properties : The imidazole ring is known for its ability to interact with microbial enzymes, potentially leading to antimicrobial effects.

- Neurological Effects : Structural analogs have been studied for their roles as positive allosteric modulators at GABA-A receptors, which can influence neurotransmission and have implications for anxiety and seizure disorders.

The exact mechanisms through which this compound exerts its biological effects remain to be fully elucidated. However, studies suggest that the compound may act through:

- Receptor Modulation : Interaction with GABA-A receptors has been documented, suggesting potential anxiolytic properties .

- Enzyme Inhibition : The thioether group may facilitate binding to specific enzymes, impacting metabolic pathways relevant to cancer and microbial growth.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds structurally related to this compound:

Study 1: Anticancer Activity

A recent investigation into imidazole derivatives revealed that compounds similar to this one exhibited significant cytotoxicity against HT-29 colon cancer cells, with IC50 values in the low micromolar range (approximately 5 µM) . The study highlighted the importance of the hydroxymethyl group in enhancing solubility and bioavailability.

Study 2: Antimicrobial Efficacy

Another research effort focused on the antimicrobial properties of imidazole derivatives, showing that certain modifications led to increased activity against Gram-positive bacteria. The presence of the fluorobenzyl moiety was noted to enhance lipophilicity, improving membrane penetration .

Study 3: Neurological Modulation

Research into the neurological effects of related compounds indicated that they acted as positive allosteric modulators at GABA-A receptors, enhancing inhibitory neurotransmission. This property suggests potential therapeutic applications in treating anxiety disorders .

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1 Structural Features

The table below summarizes key structural differences and similarities:

2.3 Physicochemical Properties

- Target Compound : Predicted higher solubility due to the hydroxymethyl group compared to nitro or halogenated analogs.

- Compound 9 () : Exhibits IR peaks at 1678 cm⁻¹ (C=O) and 1606 cm⁻¹ (C=C), with COX1/2 inhibitory activity .

- Compound 9c () : Demonstrated α-glucosidase inhibition in molecular docking studies, with binding modes comparable to acarbose .

- Compound 6m () : Characterized by HRMS ([M+H]⁺: 393.1118) and ¹H/¹³C NMR data, though bioactivity is unspecified .

Key Differentiators of the Target Compound

- Structural Uniqueness : The simultaneous presence of fluorobenzyl (electron-withdrawing), hydroxymethyl (hydrophilic), and naphthalene (bulky aromatic) groups may optimize solubility and target binding.

- Synthesis Flexibility : Thioether linkage allows modular derivatization compared to triazole or amide-based analogs.

- Therapeutic Potential: The naphthalene group could enhance blood-brain barrier penetration or protein binding compared to smaller aryl substituents.

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?

The synthesis involves multi-step pathways, typically starting with the formation of the imidazole core. Key steps include:

- Step 1 : Alkylation of the imidazole nitrogen using 4-fluorobenzyl halides under basic conditions (e.g., K₂CO₃ in DMF) .

- Step 2 : Introduction of the hydroxymethyl group via formaldehyde or paraformaldehyde under controlled pH (6–7) to avoid over-substitution .

- Step 3 : Thioether formation using a mercaptoacetic acid derivative and coupling with N-(naphthalen-1-yl)acetamide via carbodiimide-mediated conjugation .

Optimization : Monitor reaction progress using TLC and adjust parameters (temperature: 60–80°C; solvent: DMF/THF) to minimize side products. Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity .

Q. Which analytical techniques are most effective for characterizing structural integrity and purity?

- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., 4-fluorobenzyl protons at δ 4.8–5.2 ppm; hydroxymethyl at δ 3.7–4.1 ppm) .

- HPLC-MS : Validates molecular weight (e.g., [M+H]+ at m/z ~506) and quantifies purity (>98% by reverse-phase C18 column) .

- FT-IR : Identifies functional groups (e.g., thioacetamide C=S stretch at 650–700 cm⁻¹) .

Q. What initial biological screening approaches are appropriate for evaluating pharmacological potential?

- Enzyme Inhibition Assays : Test against COX-1/2 or kinases using fluorogenic substrates (IC₅₀ determination) .

- Antimicrobial Screening : Broth microdilution (MIC values) against Gram-positive/negative bacteria .

- Cytotoxicity Studies : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (0.1–100 µM) .

Advanced Research Questions

Q. How do substitution patterns (e.g., 4-fluorobenzyl vs. other benzyl groups) influence biological activity and stability?

- Activity Impact : Electron-withdrawing groups (e.g., 4-fluoro) enhance metabolic stability but may reduce binding affinity due to steric effects. Compare IC₅₀ values of analogs in enzyme assays .

- Stability Studies : Perform accelerated degradation tests (40°C/75% RH) and analyze via HPLC. Fluorinated analogs show longer half-lives in plasma .

Q. What strategies resolve contradictions between in vitro and in vivo activity data?

- Pharmacokinetic Profiling : Measure bioavailability (%F), clearance, and tissue distribution in rodent models .

- Metabolite Identification : LC-MS/MS to detect phase I/II metabolites; correlate with activity loss .

- Target Engagement Assays : Use thermal shift assays to confirm target binding in vivo .

Q. What computational methods predict binding affinities and interaction mechanisms?

Q. How to design experiments differentiating direct pharmacological effects from off-target interactions?

Q. What factors are critical for developing SAR models for derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.